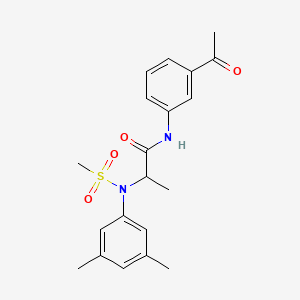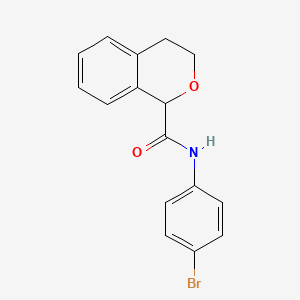
N~1~-(3-acetylphenyl)-N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide
Descripción general
Descripción
N~1~-(3-acetylphenyl)-N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide is a chemical compound that has been synthesized for scientific research purposes. It is commonly referred to as ADAMTS-5 inhibitor, which is a type of enzyme that is involved in the breakdown of cartilage in the body. The synthesis of this compound has opened up new avenues for understanding the mechanism of cartilage breakdown and developing potential treatments for osteoarthritis.
Mecanismo De Acción
N~1~-(3-acetylphenyl)-N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide works by inhibiting the activity of ADAMTS-5, which is an enzyme that breaks down cartilage in the body. By inhibiting this enzyme, the compound is able to prevent the breakdown of cartilage and potentially slow the progression of osteoarthritis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N~1~-(3-acetylphenyl)-N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide are primarily related to its inhibition of ADAMTS-5. By blocking the activity of this enzyme, the compound is able to prevent the degradation of cartilage and potentially reduce the symptoms of osteoarthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N~1~-(3-acetylphenyl)-N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide in lab experiments is its specificity for ADAMTS-5. This allows researchers to study the effects of inhibiting this enzyme without affecting other pathways in the body. One limitation of using this compound is its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are several potential future directions for research involving N~1~-(3-acetylphenyl)-N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide. One area of focus is the development of more potent and selective inhibitors of ADAMTS-5 that can be used in clinical trials. Another direction is the investigation of the role of ADAMTS-5 in other diseases and the potential for developing treatments for these conditions. Finally, there is a need for further research into the safety and toxicity of this compound to ensure its safe use in lab experiments and potential clinical applications.
In conclusion, N~1~-(3-acetylphenyl)-N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide is a valuable tool for scientific research into the mechanism of cartilage breakdown and the potential for developing treatments for osteoarthritis. Its specificity for ADAMTS-5 makes it a useful compound for studying the effects of inhibiting this enzyme, and its synthesis has opened up new avenues for understanding the role of this enzyme in other diseases. While there are limitations to its use, there are also many potential future directions for research involving this compound.
Aplicaciones Científicas De Investigación
N~1~-(3-acetylphenyl)-N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide has been used extensively in scientific research to study the mechanism of cartilage breakdown and the potential for developing treatments for osteoarthritis. It has also been used to investigate the role of ADAMTS-5 in other diseases such as cancer and cardiovascular disease.
Propiedades
IUPAC Name |
N-(3-acetylphenyl)-2-(3,5-dimethyl-N-methylsulfonylanilino)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-13-9-14(2)11-19(10-13)22(27(5,25)26)15(3)20(24)21-18-8-6-7-17(12-18)16(4)23/h6-12,15H,1-5H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFADTTJANVRGNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(C(C)C(=O)NC2=CC=CC(=C2)C(=O)C)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-methyl-9-(1-piperazinyl)benzimidazo[2,1-a]phthalazine hydrochloride](/img/structure/B4178634.png)
![2-[(3,4-dimethoxyphenyl)sulfonyl]-N-{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B4178639.png)
![2-(2-fluorophenoxy)-N-{5-[(2-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B4178642.png)
![7-(2-fluorophenyl)-5-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4178645.png)
![5-(3-bromophenyl)-7-(4-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4178669.png)
![7-[2-(difluoromethoxy)phenyl]-5-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4178677.png)
![N-(4-{[(4-methoxy-2-nitrophenyl)amino]carbonyl}phenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B4178686.png)
![N-benzyl-2-{[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide](/img/structure/B4178701.png)
![N-ethyl-6-{[6-(2-phenoxyethoxy)-3-pyridazinyl]oxy}-1,3,5-triazine-2,4-diamine](/img/structure/B4178709.png)
![2-chloro-N-({[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]amino}carbonothioyl)-5-iodobenzamide](/img/structure/B4178716.png)
![12-[4-(methylthio)phenyl]-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B4178717.png)

![N-[4-(4-morpholinyl)phenyl]-3-nitro-4-(1-piperidinyl)benzamide](/img/structure/B4178731.png)
![N-(2-benzoyl-4-chlorophenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide](/img/structure/B4178735.png)